molecular formula C11H17NO3S B2628187 N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide CAS No. 1334372-68-7

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide

Cat. No. B2628187
M. Wt: 243.32
InChI Key: FLWDDUCKYIQOCM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a crucial role in the regulation of blood pressure and renal function. In

Scientific Research Applications

Pharmacological Activities of Derivatives

Paeonol Derivatives and Pharmacological Activities

Paeonol and its derivatives, which share structural similarities with the compound , exhibit a broad spectrum of pharmacological effects. These effects include antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, among others. The modifications of paeonol structure have led to the discovery of derivatives with enhanced pharmacological activities, indicating the potential for chemical modification in enhancing bioactivity (Wang et al., 2020).

Bioactive Compounds Synthesis

Synthesis of Weinreb and Their Derivatives

Weinreb amides, or N-methoxy-N-methylamides, serve as intermediates in organic synthesis, highlighting the importance of structural modifications in drug development. These compounds facilitate the transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones, underscoring the significance of chemical derivatives in pharmaceutical synthesis (Khalid et al., 2020).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-8-4-9(16-5-8)10(13)12-6-11(2,14)7-15-3/h4-5,14H,6-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWDDUCKYIQOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiophene-2-carboxamide

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